molecular formula C17H23N3O2 B5458147 N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclohexanecarboxamide

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclohexanecarboxamide

Cat. No.: B5458147
M. Wt: 301.4 g/mol
InChI Key: MBDYWOZBEJJCRE-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclohexanecarboxamide is a complex organic compound characterized by its unique quinazoline structure

Properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2)8-13-12(14(21)9-17)10-18-16(19-13)20-15(22)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDYWOZBEJJCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with cyclohexanecarboxylic acid under acidic conditions to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-methylbutanamide
  • N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)pentanamide

Uniqueness

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclohexanecarboxamide is unique due to its specific quinazoline structure and the presence of the cyclohexanecarboxamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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